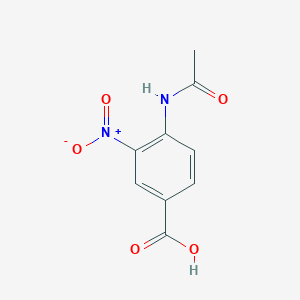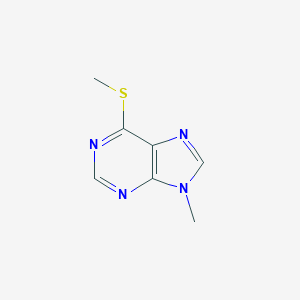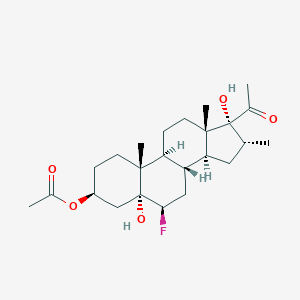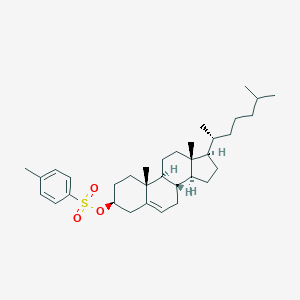
Acetanilide-15N
Übersicht
Beschreibung
Acetanilide-15N is an aromatic compound with the linear formula CH3CO15NHC6H5 . It is also known as N-Phenylacetamide-15N . It is a solid substance with a molecular weight of 136.16 .
Synthesis Analysis
The synthesis of Acetanilide involves the acetylation of aniline. This process involves treating aniline with an acetylating agent in the presence of an acid, base, or reducing agent . A safe and green procedure for this synthesis has been reported, which not only is very convenient but also gives an excellent yield of Acetanilide .Molecular Structure Analysis
The molecular structure of Acetanilide-15N is represented by the linear formula CH3CO15NHC6H5 .Physical And Chemical Properties Analysis
Acetanilide-15N is a solid substance with a boiling point of 304 °C and a melting point of 113-115 °C . It has a density of 1.230 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Anti-NSCLC Targeting EGFR L858R/T790M Mutations
Acetanilide derivatives have been used in the design and synthesis of new compounds targeting EGFR L858R/T790M mutations in non-small cell lung cancer (NSCLC) patients . These compounds have shown strong antiproliferative activity in a range of NSCLC cancer models .
Synthesis of Acetanilide from Aniline
Acetanilide can be synthesized from aniline using a magnesium sulphate-glacial acetic acid system . This method is eco-friendly, simple, fast, and avoids the use of toxic acetic anhydride .
Stabilizer for Cellulose Ester Varnishes
Acetanilide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes .
Intermediation in Rubber Accelerator Synthesis
Acetanilide has found uses in the intermediation in rubber accelerator synthesis .
Dyes and Dye Intermediate Synthesis
Acetanilide is used in the synthesis of dyes and dye intermediates .
Camphor Synthesis
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480128 | |
| Record name | Acetanilide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide-15N | |
CAS RN |
1449-75-8 | |
| Record name | Acetanilide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1449-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Q & A
Q1: What is the significance of Acetanilide-15N in the context of Nuclear Magnetic Resonance (NMR) spectroscopy?
A1: Acetanilide-15N serves as a valuable test case for validating theoretical calculations of 15N NMR chemical shift tensors. [] Researchers compared experimentally determined chemical shift tensors of solid Acetanilide-15N with those calculated using various computational methods and basis sets. This comparison helps assess the accuracy and reliability of these methods for predicting NMR parameters, which are crucial for structural characterization and understanding molecular properties.
Q2: How was Acetanilide-15N synthesized using a cost-effective approach for isotopic labeling?
A2: Researchers synthesized Acetanilide-15N starting with 15N-labeled nitric acid (H15NO3) as the source of the nitrogen isotope. [] This labeled nitric acid was reacted with benzene to produce 15N-labeled nitrobenzene. Subsequent conversion steps led to the formation of Acetanilide-15N. This synthetic strategy highlights the use of readily available and cost-effective labeled precursors for incorporating stable isotopes into complex molecules for various applications, including NMR studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)





![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
